WAY-604440

Description

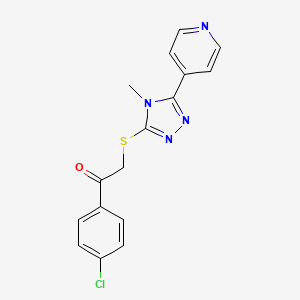

The exact mass of the compound 1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is 344.0498599 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-21-15(12-6-8-18-9-7-12)19-20-16(21)23-10-14(22)11-2-4-13(17)5-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWGYAHJXWYJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of WAY-604440: A Search for a Public Scientific Footprint

A comprehensive investigation into the scientific literature and public databases for information on the mechanism of action of a compound designated as WAY-604440 has yielded no specific, publicly available research detailing its biological targets, signaling pathways, or pharmacological profile. Despite searches for the compound and its associated identifiers from chemical suppliers, no peer-reviewed scientific publications, patents, or conference proceedings could be retrieved that would allow for the construction of an in-depth technical guide as requested.

The inquiry included searches for quantitative data such as binding affinities (Ki), potency (IC50/EC50), and efficacy, as well as detailed experimental protocols that would be necessary to fulfill the user's request for a comprehensive whitepaper. However, the absence of any such information in the public domain suggests that this compound may be a compound that falls into one of several categories: a novel but as-yet-unpublished research molecule, a tool compound with limited publicly disclosed data, or an internal corporate designation not intended for public dissemination.

Chemical supplier MedchemExpress lists a product with the catalog number HY-49070, which is cross-referenced with this compound. The available information is limited to basic chemical properties such as purity and storage conditions, but critically, it does not provide any details regarding its biological activity or mechanism of action.

Without access to foundational scientific literature, it is not possible to generate the requested in-depth technical guide, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, or the creation of diagrams for signaling pathways and experimental workflows. The core requirements of the request are entirely dependent on the existence of this primary research data.

Therefore, for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound, it appears that, at present, this information is not available in the public scientific domain. Further inquiries would likely need to be directed towards the original developers or suppliers of the compound, if known, to obtain any non-confidential information they may be willing to share.

WAY-604440: An Obscure Compound with Limited Publicly Available Data

Despite significant interest in the development of novel selective serotonin reuptake inhibitors (SSRIs), a comprehensive search of publicly available scientific literature, patent databases, and conference proceedings has revealed a notable absence of detailed information on the compound designated as WAY-604440. This lack of data prevents the creation of an in-depth technical guide as requested.

This compound is identifiable by its basic chemical information, including its molecular formula (C16H13ClN4OS), molecular weight (344.82 g/mol ), and CAS number (501113-03-7). However, beyond these fundamental details typically found in chemical supplier catalogs, there is no substantive scientific data available in the public domain.

Crucial information for a technical guide, such as quantitative data on its binding affinity for the serotonin transporter (SERT) and its selectivity profile against other monoamine transporters like the dopamine transporter (DAT) and the norepinephrine transporter (NET), remains unpublished. Furthermore, detailed experimental protocols for any in vitro or in vivo studies that may have been conducted with this compound are not accessible.

The prefix "WAY" in the compound's name suggests it may have originated from the research and development pipeline of Wyeth Pharmaceuticals (now part of Pfizer). It is common for pharmaceutical companies to synthesize and assign internal designations to a vast number of compounds during the drug discovery process. A significant portion of these compounds are never advanced to later stages of development and, consequently, detailed information about them is often not published.

Without access to internal research documents, any attempt to create a technical guide on this compound would be speculative and lack the core requirements of quantitative data and detailed methodologies. The mandatory visualizations, including signaling pathway diagrams and experimental workflows, cannot be generated without the foundational experimental evidence.

The Discovery and Synthesis of WAY-604440: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-604440 is a synthetic, non-steroidal molecule that has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on its chemical properties, synthesis pathway, and the experimental methodologies used in its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Profile and Data

A summary of the key chemical and quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₆H₁₃ClN₄OS |

| Molecular Weight | 344.82 g/mol |

| CAS Number | 501113-03-7 |

| Appearance | Solid |

| Color | Yellow to orange |

| Solubility | DMSO: 50 mg/mL (145.00 mM) |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While a detailed, publicly available, step-by-step protocol is not extensively documented in the primary literature under this specific identifier, the synthesis can be inferred from established organic chemistry principles and related patent literature. The core structure suggests a synthetic route involving the formation of a central heterocyclic ring system, followed by the introduction of the substituted phenyl and imidazolyl moieties.

A plausible synthetic workflow is outlined below. This represents a logical pathway for the construction of the this compound molecule.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

General Synthesis Protocol: A detailed protocol would typically involve:

-

Reaction Setup: Reactions would be carried out in appropriate glassware under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.

-

Reagent Addition: Reagents would be added in a specific order, often with controlled temperature (e.g., using an ice bath or heating mantle).

-

Reaction Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to a work-up procedure, which could involve extraction, washing, and drying of the organic layer. The crude product would then be purified using techniques like column chromatography or recrystallization.

-

Characterization: The final product's identity and purity would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Binding Affinity Assays: To determine the binding affinity (Ki) of this compound to its target receptor, a competitive radioligand binding assay would typically be employed.

-

Membrane Preparation: Membranes from cells expressing the target receptor would be prepared.

-

Assay Buffer: A suitable buffer containing a known concentration of a radiolabeled ligand with high affinity for the receptor would be used.

-

Competition: Increasing concentrations of this compound would be added to the assay mixture to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: After incubation to reach equilibrium, the bound and free radioligand would be separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes would be measured using a scintillation counter.

-

Data Analysis: The data would be analyzed using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays: To determine the functional activity (EC50) of this compound, a cell-based assay measuring a downstream signaling event would be utilized.

-

Cell Culture: Cells expressing the target receptor would be cultured and plated.

-

Compound Treatment: Cells would be treated with increasing concentrations of this compound.

-

Signaling Measurement: After a specific incubation time, a relevant second messenger (e.g., cAMP, Ca²⁺) or reporter gene expression would be measured.

-

Data Analysis: The dose-response curve would be plotted, and the EC50 value, representing the concentration of the compound that produces 50% of the maximal response, would be calculated using a sigmoidal dose-response model.

Signaling Pathways

The specific signaling pathways modulated by this compound are not extensively detailed in publicly available literature. However, based on its structural motifs, particularly the imidazole moiety, it is plausible that it could interact with various biological targets. A generalized signaling pathway that could be investigated is depicted below.

Pharmacological Profile of WAY-604440: A Technical Guide

Disclaimer: Publicly available pharmacological data for WAY-604440 is limited. The following guide provides a comprehensive overview of the methodologies and data types typically generated for a compound of this class, using illustrative data for this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a research chemical characterized as a 5-HT1A receptor agonist. The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central nervous system for the therapeutic modulation of mood and anxiety-related disorders. Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This guide details the pharmacological characterization of this compound, outlining its binding affinity, functional potency, and selectivity profile.

Binding Affinity Profile

The binding affinity of a compound for its target receptor is a primary determinant of its potency. This is typically assessed through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are prepared.

-

Assay Conditions: A competition binding assay is performed by incubating the cell membranes with a fixed concentration of a high-affinity 5-HT1A receptor radioligand, such as [3H]8-OH-DPAT, and varying concentrations of the unlabeled test compound (this compound).[3]

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Illustrative Data:

| Radioligand | Test Compound | Receptor | IC50 (nM) | Ki (nM) |

| [3H]8-OH-DPAT | This compound | Human 5-HT1A | 5.2 | 2.1 |

Selectivity Profile

To assess the selectivity of this compound, its binding affinity is determined for a panel of other receptors, transporters, and ion channels.

Illustrative Data: Receptor Selectivity Panel

| Target | Ki (nM) | Selectivity (fold vs. 5-HT1A) |

| 5-HT1A | 2.1 | - |

| 5-HT2A | >1000 | >476 |

| 5-HT2C | 850 | 405 |

| Dopamine D2 | >1000 | >476 |

| Adrenergic α1 | 1200 | 571 |

| Adrenergic α2 | >1000 | >476 |

Functional Activity

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Experimental Protocol: [35S]GTPγS Binding Assay

Objective: To measure the ability of this compound to stimulate G-protein activation, a hallmark of agonist activity at GPCRs.[4]

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the 5-HT1A receptor are used.

-

Assay Conditions: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.[5][6]

-

G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP (or [35S]GTPγS) on the Gα subunit.

-

Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is measured following separation of bound and free radioligand.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) relative to a full agonist are determined.[7]

Illustrative Data:

| Assay | Compound | EC50 (nM) | Emax (% of 5-HT) |

| [35S]GTPγS Binding | This compound | 15.8 | 95% |

| [35S]GTPγS Binding | Serotonin (5-HT) | 5.5 | 100% |

Experimental Protocol: cAMP Assay

Objective: To measure the functional consequence of 5-HT1A receptor activation on the downstream signaling pathway, specifically the inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Whole cells expressing the 5-HT1A receptor are used.

-

Stimulation: Cells are first stimulated with forskolin to increase basal cAMP levels.

-

Compound Treatment: Cells are then treated with varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[8][9][10]

-

Data Analysis: The concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.

Illustrative Data:

| Assay | Compound | IC50 (nM) |

| cAMP Inhibition | This compound | 25.1 |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

GTPγS Binding Assay Workflow

Caption: GTPγS Binding Assay Workflow.

In Vivo Pharmacology

The in vivo effects of a 5-HT1A agonist are typically assessed in rodent models of anxiety and depression to evaluate its therapeutic potential.

Experimental Protocol: Elevated Plus Maze (EPM) in Mice

Objective: To assess the anxiolytic-like effects of this compound.

Methodology:

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Dosing: Mice are administered vehicle or varying doses of this compound intraperitoneally.

-

Test Procedure: After a set pre-treatment time, each mouse is placed in the center of the maze and allowed to explore for a fixed period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

Experimental Protocol: Forced Swim Test (FST) in Rats

Objective: To evaluate the antidepressant-like effects of this compound.

Methodology:

-

Apparatus: A cylinder filled with water from which the rat cannot escape.

-

Dosing: Rats are administered vehicle or varying doses of this compound.

-

Test Procedure: Rats are placed in the water-filled cylinder for a set duration.

-

Data Collection: The duration of immobility (floating without struggling) is recorded.

-

Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

The pharmacological profile of a 5-HT1A agonist like this compound is established through a combination of in vitro and in vivo studies. The illustrative data presented in this guide demonstrate high affinity, potent agonist activity, and selectivity for the 5-HT1A receptor. Further preclinical studies would be required to fully characterize its pharmacokinetic profile and therapeutic potential. This technical guide provides a framework for the systematic evaluation of novel 5-HT1A receptor modulators.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. What are the main ADME processes in pharmacokinetics? [synapse.patsnap.com]

- 3. journaljamps.com [journaljamps.com]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. EC50 - Wikipedia [en.wikipedia.org]

- 8. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Dual-activation of cAMP production through photo-stimulation or chemical stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: Summarizing In Vitro Binding Affinity

An in-depth guide to the determination of in vitro binding affinity for the research compound WAY-604440 is provided below. It should be noted that despite a comprehensive search of publicly available scientific literature and databases, no specific quantitative in vitro binding affinity data (such as Ki or IC50 values) for this compound has been found. Therefore, this document serves as a technical guide to the methodologies and data presentation standards used for characterizing such compounds, rather than a report of experimental data for this compound itself.

The potency and selectivity of a research compound are critical parameters in drug discovery. This information is typically summarized in a clear, tabular format to allow for easy comparison of its affinity for various biological targets.

Table 1: Template for In Vitro Binding Affinity Profile of a Research Compound

| Target Receptor/Enzyme | Assay Type | Radioligand/Substrate | Ki (nM) | IC50 (nM) | Assay Conditions |

| Target of Interest 1 | Radioligand Binding | e.g., [3H]-ketanserin | Data | Data | e.g., 25°C, 60 min |

| Target of Interest 2 | Enzyme Inhibition | e.g., Fluorogenic peptide | Data | Data | e.g., 37°C, 30 min |

| Off-Target 1 | Radioligand Binding | e.g., [3H]-spiperone | Data | Data | e.g., 25°C, 60 min |

| Off-Target 2 | Radioligand Binding | e.g., [3H]-prazosin | Data | Data | e.g., 25°C, 60 min |

Key Parameters:

-

Ki (Inhibition Constant): This value represents the binding affinity of the compound for a receptor. A lower Ki value indicates a higher binding affinity.[1][2][3]

-

IC50 (Half-maximal Inhibitory Concentration): This is the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.[4][5] In the context of a binding assay, it is the concentration that displaces 50% of the specifically bound radioligand.[4]

Experimental Protocols: A Generalized Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor. A typical protocol for a competitive binding assay is detailed below.

Objective: To determine the Ki of a test compound by measuring its ability to compete with a known radioligand for binding to a target receptor.

Materials and Reagents:

-

Test compound (e.g., this compound)

-

A specific radioligand for the target receptor (e.g., tritium-labeled)

-

Cell membranes or tissue homogenates expressing the target receptor

-

Assay buffer (composition is receptor-dependent)

-

Wash buffer (ice-cold)

-

Scintillation fluid

-

96-well filter plates with glass fiber filters

-

Vacuum filtration manifold

-

Microplate scintillation counter

Methodology:

-

Compound Preparation: A stock solution of the test compound is prepared, typically in DMSO, and then serially diluted in the assay buffer to create a range of concentrations.

-

Assay Plate Setup: The assay is performed in a 96-well plate format. Each well, or set of wells, will contain:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: The assay plates are incubated at a constant temperature for a specific duration to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration. The contents of each well are passed through the glass fiber filters. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

-

Washing: The filters are washed several times with ice-cold wash buffer to remove any residual unbound or non-specifically bound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on each filter is then measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations: Workflow and Signaling Pathway

References

- 1. Untitled Document [ucl.ac.uk]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. fiveable.me [fiveable.me]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Structure-Activity Relationship of WAY-604440: A Quest for Data

Despite a comprehensive investigation into the structure-activity relationship (SAR) of WAY-604440, a thorough review of publicly available scientific literature, chemical databases, and patent repositories has revealed a significant lack of specific data required to construct an in-depth technical guide on its core. This report details the extensive search for information and the current void in understanding the medicinal chemistry of this particular compound.

Our investigation began with broad searches for "this compound structure-activity relationship," "this compound synthesis and biological activity," and "this compound analogs and receptor binding." These initial queries did not yield any specific scientific studies on this compound.

To broaden the search, the core chemical scaffold of this compound, pyrazolo[1,5-a]pyrimidin-7(4H)-one, was investigated. This approach uncovered several studies on derivatives of this core, detailing their SAR for various biological targets, including antitubercular agents and phosphodiesterase (PDE) inhibitors. However, without knowing the specific biological target of this compound, this information is not applicable and could be misleading.

Subsequent targeted searches for the biological target and pharmacological profile of this compound, including queries like "this compound biological target," "this compound screening," and "this compound pharmacology," were also unsuccessful in retrieving the necessary data. Further exploration of patent databases and chemical registries such as PubChem and ChEMBL confirmed the compound's existence but did not provide any associated biological activity data or detailed scientific studies.

At present, the core requirements for a technical guide on the structure-activity relationship of this compound, including quantitative data for comparison, detailed experimental methodologies, and diagrams of signaling pathways, cannot be met due to the absence of published research. The scientific community has not yet disclosed the specific biological context of this molecule, making a detailed analysis of its SAR impossible.

Future research and publications may eventually shed light on the medicinal chemistry of this compound. Researchers interested in this compound are encouraged to monitor scientific literature for any forthcoming studies that may disclose its biological target and detailed pharmacological properties. Until such information becomes available, any in-depth discussion on the structure-activity relationship of this compound would be purely speculative.

WAY-604440: A Technical Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-604440 is a research chemical for which detailed public information, including its formal IUPAC name and specific mechanism of action, remains largely undisclosed in readily accessible scientific literature and chemical databases. This document synthesizes the available data on its chemical properties and provides a framework for the type of in-depth analysis required for a comprehensive technical guide. While a definitive signaling pathway for this compound cannot be constructed without further information, a hypothetical pathway diagram is provided to illustrate the requested visualization style.

Chemical Properties

The following table summarizes the known physicochemical properties of this compound, compiled from various supplier databases.

| Property | Value | Source |

| IUPAC Name | Not Publicly Available | N/A |

| Molecular Formula | C₁₆H₁₃ClN₄OS | [1] |

| Molecular Weight | 344.82 g/mol | [1] |

| CAS Number | 501113-03-7 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98.0% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Store at -20°C for short-term (months) and -80°C for long-term (years) | [1] |

Experimental Protocols

Detailed experimental protocols involving this compound are not extensively published. However, based on its nature as a research chemical, its use in in vitro and in vivo studies would likely follow standard laboratory procedures.

General In Vitro Assay Protocol (Hypothetical)

This hypothetical protocol outlines a general procedure for testing the efficacy of this compound on a cancer cell line.

-

Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted to the desired concentrations in the cell culture medium.

-

Cell Viability Assay: Cells are seeded in 96-well plates and, after 24 hours, treated with varying concentrations of this compound. After a 48-hour incubation period, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis

The specific signaling pathway targeted by this compound is not definitively established in the public domain. Research on compounds with similar structural motifs or biological effects often points towards involvement in key cancer-related pathways. Given that many small molecule inhibitors target pathways like the Wnt signaling cascade, a hypothetical diagram is presented below to illustrate how such a pathway could be visualized.

Hypothetical Wnt Signaling Inhibition by this compound

The following diagram illustrates a potential mechanism where this compound could inhibit the Wnt signaling pathway, a critical pathway in the development and progression of colorectal cancer.[2][3][4]

Caption: Hypothetical inhibition of the Wnt signaling pathway by this compound.

Conclusion

While a complete technical profile of this compound is not possible due to the limited availability of public information, this guide provides a summary of its known chemical properties. The lack of a published IUPAC name and detailed biological data, including its mechanism of action and specific signaling pathway interactions, highlights the need for further research and disclosure to fully understand its therapeutic potential. The provided hypothetical experimental protocol and signaling pathway diagram serve as templates for how such information could be presented once it becomes available.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the most upstream site of Wnt signaling pathway provides a strategic advantage for therapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of Wnt signaling pathway in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

WAY-604440: Unraveling the Profile of a Bioactive Compound

For Immediate Release

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals interested in the bioactive molecule WAY-604440. While publicly available information on this compound is limited, this document compiles its fundamental chemical properties.

Core Compound Identification

A critical first step in the characterization of any chemical entity is the precise identification through standardized nomenclature. For this compound, the following identifiers have been confirmed:

| Identifier | Value |

| CAS Number | 501113-03-7[1][2] |

| Molecular Formula | C₁₆H₁₃ClN₄OS[1][2] |

At present, detailed experimental data, including comprehensive protocols and specific signaling pathway involvement for this compound, is not extensively documented in publicly accessible scientific literature. The compound is noted as an "active molecule" and is available through various chemical suppliers, suggesting its potential use in high-throughput screening and other research applications. However, the primary biological target and mechanism of action remain to be fully elucidated in peer-reviewed publications.

Further research and publication of experimental findings will be necessary to populate a more in-depth understanding of this compound's pharmacological profile and its effects on cellular signaling. As new data emerges, this guide will be updated to reflect the evolving knowledge base surrounding this compound. Researchers in possession of relevant data are encouraged to contribute to the scientific community through publication.

References

WAY-604440: An Obscure Molecule with Limited Publicly Available Data

WAY-604440 is a chemical compound, likely originating from the legacy pharmaceutical company Wyeth, as suggested by its "WAY-" prefix. Despite its presence in several chemical supplier databases, a comprehensive review of publicly accessible scientific literature, including research articles and patents, reveals a significant lack of detailed information about this molecule. This scarcity of data prevents the creation of an in-depth technical guide as requested.

Summary of Available Information

Publicly available information on this compound is limited to its basic chemical properties. No peer-reviewed scientific publications detailing its synthesis, mechanism of action, pharmacological properties, or involvement in any signaling pathways could be identified. Similarly, searches for patent applications specifically claiming this compound have been unsuccessful.

It is highly probable that this compound was an internal discovery or development compound at Wyeth that was either discontinued at an early stage and never publicly disclosed in detail, or was published under a different, currently unknown, identifier. Without a link to a specific biological target, therapeutic area, or an alternative chemical name, accessing the necessary experimental data to fulfill the comprehensive requirements of a technical whitepaper is not feasible at this time.

Data Presentation

Due to the absence of quantitative data in the public domain, no tables summarizing binding affinities, efficacy, pharmacokinetic parameters, or toxicity data for this compound can be provided.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not available in the scientific literature.

Signaling Pathways and Experimental Workflows

As no research has been published detailing the biological activity of this compound, there are no described signaling pathways, experimental workflows, or logical relationships to visualize.

Methodological & Application

Application Notes and Protocols: WAY-604440 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-604440 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key regulatory kinase in numerous cellular processes, most notably the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This stabilization allows β-catenin to translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. This mechanism of action makes this compound a valuable tool for studying the Wnt signaling pathway and its role in development, disease, and cellular homeostasis.

These application notes provide detailed protocols for the preparation, storage, and a representative cell-based application of this compound to study its effects on the Wnt/β-catenin signaling pathway.

Data Presentation

Table 1: this compound Stock Solution Preparation

| Desired Stock Concentration | Solvent | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |

| 1 mM | DMSO | 0.345 mg | 1.725 mg | 3.45 mg |

| 5 mM | DMSO | 1.725 mg | 8.625 mg | 17.25 mg |

| 10 mM | DMSO | 3.45 mg | 17.25 mg | 34.5 mg |

| 50 mg/mL (145 mM) | DMSO | 50 mg | 250 mg | 500 mg |

Note: The molecular weight of this compound is 344.82 g/mol . Calculations are based on this value. It is recommended to use freshly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic assistance may be required for complete dissolution at higher concentrations.[1]

Table 2: Storage and Stability of this compound Solutions

| Storage Temperature | Solvent | Recommended Storage Duration | Special Conditions |

| -20°C | DMSO | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | DMSO | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

Note: Proper storage is crucial to maintain the biological activity of this compound. It is strongly advised to prepare single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath (optional)

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

In a sterile environment (e.g., a laminar flow hood), weigh out 3.45 mg of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Wnt/β-catenin Signaling Activation Assay Using a TCF/LEF Reporter Assay

This protocol describes a cell-based assay to measure the activation of the Wnt/β-catenin signaling pathway in response to this compound treatment using a luciferase reporter construct.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

Day 1: Cell Seeding and Transfection

-

Trypsinize and count HEK293T cells.

-

Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete DMEM.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Add the transfection mix to the cells and incubate for 24 hours.

Day 2: this compound Treatment

-

Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Remove the transfection medium from the cells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control (DMEM with the same final concentration of DMSO) to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Luciferase Assay

-

Equilibrate the dual-luciferase reporter assay reagents to room temperature.

-

Remove the medium from the wells.

-

Lyse the cells by adding the passive lysis buffer provided with the kit and incubate according to the manufacturer's instructions.

-

Measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase activity in the same wells for normalization.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

-

Plot the relative luciferase activity against the concentration of this compound to generate a dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for this compound solution preparation and use in a cell-based assay.

Caption: Signaling pathway illustrating this compound's inhibition of GSK-3β and subsequent activation of Wnt signaling.

References

Application Notes and Protocols for Neuroscience Research: 5-HT1A Receptor Ligands

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific compound WAY-604440 did not yield publicly available quantitative data regarding its binding affinity, functional potency, or specific in vivo/in vitro experimental protocols. The information provided below is based on the presumed target of this compound, the Serotonin 1A (5-HT1A) receptor , and represents a general guide for investigating similar 5-HT1A receptor modulators in neuroscience research. The protocols and data presented are illustrative and should be adapted based on experimentally determined properties of the specific compound under investigation.

Introduction and Background

The Serotonin 1A (5-HT1A) receptor is a key G-protein coupled receptor (GPCR) implicated in the modulation of mood, anxiety, cognition, and stress responses. As a presynaptic autoreceptor in the dorsal raphe nucleus, it inhibits serotonin (5-HT) synthesis and release. Postsynaptically, it is widely expressed in limbic and cortical regions, such as the hippocampus and prefrontal cortex, where it mediates the effects of serotonin on neuronal activity. Its dual role makes it a critical target for therapeutic agents aimed at treating anxiety disorders, depression, and other neuropsychiatric conditions.

Mechanism of Action and Signaling Pathways

5-HT1A receptors are primarily coupled to inhibitory G-proteins (Gi/o). Activation of the receptor initiates a cascade of intracellular events that ultimately modulate neuronal excitability.

Canonical Signaling Pathway:

-

Ligand Binding: A 5-HT1A agonist binds to the receptor.

-

G-Protein Activation: The associated Gi/o protein is activated, causing the dissociation of its α and βγ subunits.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase (AC): The Gαi subunit inhibits AC, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium (Ca2+) channels.

-

These actions result in neuronal hyperpolarization and a reduction in neuronal firing rate, mediating the inhibitory effects of serotonin in the central nervous system.

Non-Canonical Signaling Pathways: In certain cellular contexts, 5-HT1A receptors can also signal through other pathways, including the activation of the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in neurogenesis, cell survival, and synaptic plasticity.

Visualization of 5-HT1A Signaling

Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.

Quantitative Data (Illustrative)

The following tables provide examples of the types of quantitative data that are essential for characterizing a novel 5-HT1A ligand. Note: These values are for illustrative purposes only and do not represent actual data for this compound.

Table 1: Receptor Binding Affinity Profile This table illustrates how to present the binding affinity (Ki) of a compound at the target receptor and various other receptors to determine its selectivity.

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT1A |

| 5-HT1A | 1.5 | - |

| 5-HT2A | 250 | 167-fold |

| 5-HT2C | 400 | 267-fold |

| Dopamine D2 | >1000 | >667-fold |

| Adrenergic α1 | 850 | 567-fold |

| SERT | >2000 | >1333-fold |

Table 2: In Vitro Functional Activity This table shows how to present the potency (EC50) and efficacy of a compound in functional assays.

| Assay Type | Parameter | Value |

| [³⁵S]GTPγS Binding | EC50 | 15 nM |

| Emax (% of 5-HT) | 95% (Full Agonist) | |

| cAMP Inhibition | IC50 | 25 nM |

| Emax (% Inhibition) | 90% |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize 5-HT1A receptor ligands.

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Membrane preparation from cells expressing human 5-HT1A receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-HT.

-

Test compound (e.g., this compound) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters and a cell harvester.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (final concentration ~1 nM), 50 µL of test compound dilution (or 5-HT for non-specific binding, or buffer for total binding), and 100 µL of membrane preparation (5-10 µg protein).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained from competitive binding curves.

In Vivo Behavioral Assay: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a test compound in mice.

Materials:

-

Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).

-

Adult male mice (e.g., C57BL/6).

-

Test compound (e.g., this compound) dissolved in an appropriate vehicle.

-

Positive control: Diazepam (1-2 mg/kg).

-

Vehicle control.

-

Video tracking software.

Procedure:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Administer the test compound, diazepam, or vehicle via the desired route (e.g., intraperitoneal injection, i.p.) 30 minutes before testing.

-

Place the mouse in the center of the EPM, facing an open arm.

-

Record the mouse's behavior for 5 minutes using the video tracking system.

-

Key parameters to measure:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total distance traveled (to control for locomotor effects).

-

-

Clean the apparatus with 70% ethanol between trials.

-

An increase in the time spent and/or entries into the open arms relative to the vehicle control, without a significant change in total locomotion, is indicative of an anxiolytic-like effect.

Visualization of EPM Workflow

Caption: Standard experimental workflow for the Elevated Plus Maze (EPM) test.

Conclusion

The 5-HT1A receptor remains a promising target for the development of novel therapeutics for neuropsychiatric disorders. The characterization of a new chemical entity like this compound requires a systematic approach, including comprehensive in vitro binding and functional assays to establish its affinity, potency, and selectivity, followed by in vivo behavioral models to determine its physiological effects. The protocols and frameworks provided here serve as a foundational guide for researchers to design and execute experiments aimed at elucidating the pharmacological profile of novel 5-HT1A receptor modulators.

Application Notes and Protocols for the Use of WAY Compounds in Serotonin Pathway Research

Introduction to WAY Compounds as Serotonergic Tools

The "WAY" series of compounds represents a significant contribution to the field of neuropharmacology, providing researchers with highly selective agonists and antagonists for specific serotonin receptor subtypes. This selectivity is crucial for dissecting the complex roles of different 5-HT receptors in physiological and pathological processes within the central nervous system (CNS). By targeting individual receptor subtypes, researchers can elucidate their involvement in mood, cognition, and behavior, and identify potential therapeutic targets for a range of neuropsychiatric disorders.

This document provides an overview of the application of select WAY compounds as research tools, including their binding and functional characteristics, and detailed protocols for their use in common experimental paradigms.

Data Presentation: Quantitative Pharmacology of Select WAY Compounds

The following tables summarize the in vitro pharmacological properties of three example WAY compounds, demonstrating their potency and selectivity for their respective primary targets.

Table 1: Receptor Binding Affinity Profile

| Compound | Primary Target | Ki (nM) at Primary Target | Selectivity over other 5-HT receptors | Reference |

| WAY-163909 | 5-HT2C | 10.5 | 20-fold over 5-HT2A, 46-fold over 5-HT2B | [1] |

| WAY-181187 | 5-HT6 | 2.2 | High selectivity (specific values not detailed in provided abstracts) | [2] |

| WAY-208466 | 5-HT6 | 4.8 | High selectivity (specific values not detailed in provided abstracts) | [2] |

Table 2: In Vitro Functional Activity

| Compound | Primary Target | Assay Type | EC50 (nM) | Emax (%) | Classification | Reference |

| WAY-163909 | 5-HT2C | Not specified | - | - | Full Agonist | [1] |

| WAY-181187 | 5-HT6 | cAMP accumulation | 6.6 | 93 | Full Agonist | [2] |

| WAY-208466 | 5-HT6 | cAMP accumulation | 7.3 | 100 | Full Agonist | [2] |

Experimental Protocols

The following are representative protocols for experiments commonly used to characterize and utilize WAY compounds or similar serotonergic agents.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., WAY-604440) for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT2C, 5-HT6)

-

Radioligand specific for the receptor (e.g., [3H]5-HT, [125I]DOI)

-

Test compound (e.g., this compound) at various concentrations

-

Non-specific binding control (a high concentration of a known ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

96-well filter plates and vacuum manifold

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of a WAY compound on the extracellular levels of neurotransmitters (e.g., GABA, dopamine, serotonin) in a specific brain region of a freely moving animal.

Materials:

-

WAY compound (e.g., WAY-181187) dissolved in a suitable vehicle

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

Anesthetized laboratory animals (e.g., rats, mice)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, dorsal hippocampus).

-

Recovery: Allow the animal to recover from surgery for a specified period (e.g., 48-72 hours).

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish stable neurotransmitter levels.

-

Drug Administration: Administer the WAY compound via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes over time.

Visualization of Pathways and Workflows

Signaling Pathway of 5-HT6 Receptor Agonists

The following diagram illustrates the canonical signaling pathway activated by 5-HT6 receptor agonists like WAY-181187 and WAY-208466.

Caption: 5-HT6 receptor agonist signaling pathway.

Experimental Workflow for In Vivo Microdialysis

This diagram outlines the key steps in an in vivo microdialysis experiment to assess the neurochemical effects of a WAY compound.

Caption: Workflow for in vivo microdialysis.

Logic of Serotonin Receptor Selectivity Studies

This diagram illustrates the logical approach to confirming the on-target effects of a selective WAY compound.

References

Application Notes and Protocols for WAY-316606: A Wnt Signaling Activator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of WAY-316606, a potent inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), leading to the activation of the canonical Wnt/β-catenin signaling pathway. Due to the limited availability of specific protocols for WAY-604440, this document focuses on the well-characterized compound WAY-316606, which shares a similar mechanism of action.

Mechanism of Action

The canonical Wnt signaling pathway is crucial for cell proliferation, differentiation, and tissue homeostasis. Secreted Frizzled-Related Protein 1 (sFRP-1) is an endogenous antagonist of this pathway, which functions by binding to Wnt ligands and preventing them from interacting with their Frizzled (FZD) receptors. WAY-316606 is a small molecule inhibitor that binds directly to sFRP-1, preventing its interaction with Wnt. This frees Wnt ligands to bind to the FZD/LRP5/6 receptor complex, initiating a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Caption: Wnt signaling activation by WAY-316606.

Data Presentation

The following tables summarize the reported in vitro activities of WAY-316606.

| Parameter | Value | Assay | Reference |

| IC₅₀ | 0.5 µM | sFRP-1 Fluorescence Polarization Binding Assay | [1][2] |

| EC₅₀ | 0.65 µM | Wnt-Luciferase Activity in U2OS Cells | [1][2] |

| EC₅₀ | ~1 nM | Bone Formation in Neonatal Murine Calvarial Assay | [1][2] |

| Kd | 0.08 µM | sFRP-1 Binding | [1][2] |

| Cell Line/System | Effective Concentration | Incubation Time | Observed Effect | Reference |

| U2OS (Human Osteosarcoma) | 0.65 µM (EC₅₀) | 16-18 hours | Activation of Wnt/β-catenin signaling (luciferase reporter) | [3] |

| Human Hair Follicles (ex vivo) | 2 µM | 24-48 hours | Increased β-catenin activity and hair shaft elongation | [4] |

Experimental Protocols

Preparation of WAY-316606 Stock and Working Solutions

Materials:

-

WAY-316606 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, serum-free cell culture medium

-

Sterile microcentrifuge tubes

Protocol:

-

Stock Solution (10 mM):

-

To prepare a 10 mM stock solution, dissolve 10 mg of WAY-316606 (MW: 448.49 g/mol ) in 2.2298 mL of DMSO.[4]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term stability.[1]

-

-

Working Solution:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution in sterile, serum-free cell culture medium to the desired final concentration. For example, to prepare a 2 µM working solution, dilute the 10 mM stock 1:5000 in the medium.[4]

-

It is recommended to prepare the working solution fresh for each experiment.

-

Wnt/β-catenin Signaling Reporter Assay

This protocol is designed to quantify the activation of the Wnt/β-catenin signaling pathway in response to WAY-316606 treatment using a luciferase reporter system in U2OS cells.

Caption: Workflow for Wnt/β-catenin Luciferase Reporter Assay.

Materials:

-

U2OS cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Serum-free cell culture medium

-

WAY-316606 working solutions (various concentrations)

-

Dual-luciferase reporter assay system

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed U2OS cells in a white, opaque 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with 100 µL of serum-free medium containing various concentrations of WAY-316606 (e.g., a dose-response curve from 0.01 µM to 10 µM). Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plate for 16-18 hours at 37°C, 5% CO₂.[3]

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the WAY-316606 concentration and determine the EC₅₀ value.

Cell Viability MTT Assay

This protocol assesses the effect of WAY-316606 on the viability and proliferation of a chosen cell line.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

WAY-316606 working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Clear 96-well plates

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells in a clear 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium and allow them to attach overnight.

-

Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of WAY-316606. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Immunofluorescence for β-catenin Nuclear Translocation

This protocol allows for the visualization of β-catenin localization within cells to confirm Wnt pathway activation.

Materials:

-

Cells of interest (e.g., human dermal papilla cells or a relevant cancer cell line)

-

WAY-316606 working solution (e.g., 2 µM)

-

Glass coverslips in a 24-well plate

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against β-catenin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Once they reach the desired confluency, treat them with WAY-316606 (e.g., 2 µM) or vehicle control for 24-48 hours.[4]

-

Fixation: Aspirate the medium, wash the cells twice with PBS, and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and then permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI or Hoechst stain for 5-10 minutes to stain the nuclei.

-

Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium. Visualize the subcellular localization of β-catenin using a fluorescence microscope. Look for increased nuclear accumulation of β-catenin in the WAY-316606-treated cells compared to the control.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt Reporter Activity Assay [bio-protocol.org]

Application Notes and Protocols for Measuring Brain Levels of WAY-604440

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the brain levels of WAY-604440, a selective 5-HT1A receptor agonist. The protocols described herein are essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding the central nervous system (CNS) exposure of this compound. The primary techniques covered are in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct measurement of unbound brain concentrations, and positron emission tomography (PET) for in vivo receptor occupancy studies.

In Vivo Microdialysis for Measuring Unbound this compound Brain Levels

In vivo microdialysis is a powerful technique for sampling the extracellular fluid (ECF) in a specific brain region of a freely moving animal, allowing for the determination of unbound drug concentrations at the site of action.

Experimental Protocol: In Vivo Microdialysis in Rats

This protocol outlines the procedure for implanting a microdialysis probe into the rat brain, collecting dialysate samples, and analyzing them for this compound concentrations.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Microdialysis guide cannula and dummy cannula

-

Microdialysis probes (e.g., 20 kDa molecular weight cutoff)

-

Syringe pump and gas-tight syringes

-

Fraction collector (refrigerated)

-

Artificial cerebrospinal fluid (aCSF), sterile-filtered

-

Surgical instruments

-

Dental cement

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize the rat and mount it in the stereotaxic frame.

-

Shave the scalp and sterilize the area with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Drill a small hole at the desired stereotaxic coordinates for the target brain region (e.g., hippocampus, prefrontal cortex).

-

Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.

-

Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours for the blood-brain barrier to reseal and for baseline collection.

-

Administer this compound (e.g., via subcutaneous or intraperitoneal injection).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for the duration of the study.

-

Store samples at -80°C until analysis.

-

-

In Vitro Probe Recovery:

-

Determine the in vitro recovery of this compound for each probe to calculate the absolute unbound concentration in the brain ECF.

-

Submerge the probe in a standard solution of this compound in aCSF of known concentration.

-

Perfuse the probe with aCSF at the same flow rate used in the in vivo experiment.

-

Collect dialysate and analyze for this compound concentration.

-

Calculate the recovery rate as: (Concentration in dialysate / Concentration in standard solution) x 100%.

-

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure this compound in the brain.

LC-MS/MS for Quantification of this compound in Brain Dialysate and Homogenate

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and selective quantification of small molecules like this compound in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis

Materials and Equipment:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

C18 analytical column

-

This compound analytical standard

-

Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)

-

Acetonitrile (ACN), methanol (MeOH), formic acid (FA) (LC-MS grade)

-

Ultrapure water

Sample Preparation (Brain Homogenate):

-

Excise the brain region of interest quickly after euthanasia and weigh it.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Add an internal standard to a known volume of homogenate.

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

| Parameter | Setting |

| LC System | |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of this compound and IS (e.g., 5-95% B over 5 min) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined by infusing this compound and IS standards |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

-

For microdialysis samples, correct the measured concentration for the in vitro probe recovery to obtain the unbound brain concentration.

Logical Workflow for LC-MS/MS Sample Analysis

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Positron Emission Tomography (PET) for 5-HT1A Receptor Occupancy

PET is a non-invasive imaging technique that can be used to measure the in vivo occupancy of a specific receptor by a drug. For the 5-HT1A receptor, a common radioligand used is [¹¹C]WAY-100635. By measuring the displacement of this radioligand after administration of this compound, the receptor occupancy can be determined.

Experimental Protocol: PET Imaging in Non-Human Primates

Materials and Equipment:

-

PET scanner

-

[¹¹C]WAY-100635 radioligand

-

Anesthesia (e.g., isoflurane)

-

Arterial line for blood sampling (optional, for full kinetic modeling)

-

This compound for administration

Procedure:

-

Baseline Scan:

-

Anesthetize the animal and position it in the PET scanner.

-

Inject a bolus of [¹¹C]WAY-100635 intravenously.

-

Acquire dynamic PET data for 90-120 minutes.

-

If using arterial blood sampling, collect timed blood samples to measure the radioligand concentration in plasma.

-

-

Drug Administration:

-

Administer a single dose of this compound.

-

-

Post-Dose Scan:

-

After a predetermined time following this compound administration, perform a second PET scan using the same procedure as the baseline scan.

-

Data Analysis:

-

Reconstruct the PET images.

-

Define regions of interest (ROIs) on the brain images corresponding to areas with high 5-HT1A receptor density (e.g., hippocampus, cingulate cortex) and a reference region with negligible specific binding (e.g., cerebellum).

-

Calculate the binding potential (BP_ND) for each ROI in both the baseline and post-dose scans.

-

Calculate the receptor occupancy using the following formula:

-

Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100%

-

Signaling Pathway of 5-HT1A Receptor Activation

Caption: Downstream signaling cascade following this compound binding to the 5-HT1A receptor.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Example Pharmacokinetic Parameters of this compound in Rat Brain

| Parameter | Value (Mean ± SD) | Units |

| Unbound Brain Cmax | [Insert Value] | ng/mL |

| Brain Tmax | [Insert Value] | hours |

| Brain AUC (0-t) | [Insert Value] | ng*h/mL |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | [Insert Value] | unitless |

Table 2: Example 5-HT1A Receptor Occupancy by this compound

| Brain Region | Dose of this compound (mg/kg) | Receptor Occupancy (%) |

| Hippocampus | [Insert Dose] | [Insert Value] |

| Prefrontal Cortex | [Insert Dose] | [Insert Value] |

| Raphe Nuclei | [Insert Dose] | [Insert Value] |

Note: The values in these tables are placeholders and should be populated with data obtained from specific experiments.

By following these detailed protocols, researchers can accurately and reliably measure the brain levels and receptor occupancy of this compound, providing critical data for the advancement of CNS drug development programs.